

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in materials science applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Cat. No.: B010043

[Get Quote](#)

Application Notes and Protocols: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family. Its structure, featuring a hydroxyl group, a methoxy group, and a reactive carbaldehyde moiety on the quinoline core, makes it a promising candidate for various applications in materials science. The quinoline scaffold is known for its unique photophysical properties, including fluorescence, and the presence of the aldehyde group provides a versatile handle for further chemical modifications and incorporation into larger material systems.

While specific research on the materials science applications of **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** is limited, this document outlines potential applications and detailed experimental protocols based on the known properties of structurally similar quinoline derivatives. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound.

Physicochemical and Structural Data

Quantitative data for **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** and its precursors are summarized below. Data for related compounds are included to provide context for potential properties and performance.

Table 1: Physicochemical Properties of **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** and Related Precursors

Property	2-Hydroxy-7-methoxyquinoline-3-carbaldehyde	2-Chloro-7-methoxyquinoline-3-carbaldehyde
Molecular Formula	C ₁₁ H ₉ NO ₃	C ₁₁ H ₈ ClNO ₂
Molecular Weight	203.19 g/mol	221.64 g/mol
CAS Number	101382-55-2	68236-20-4
Appearance	(Predicted) Crystalline Solid	Solid
IUPAC Name	7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde	2-chloro-7-methoxyquinoline-3-carbaldehyde[1]

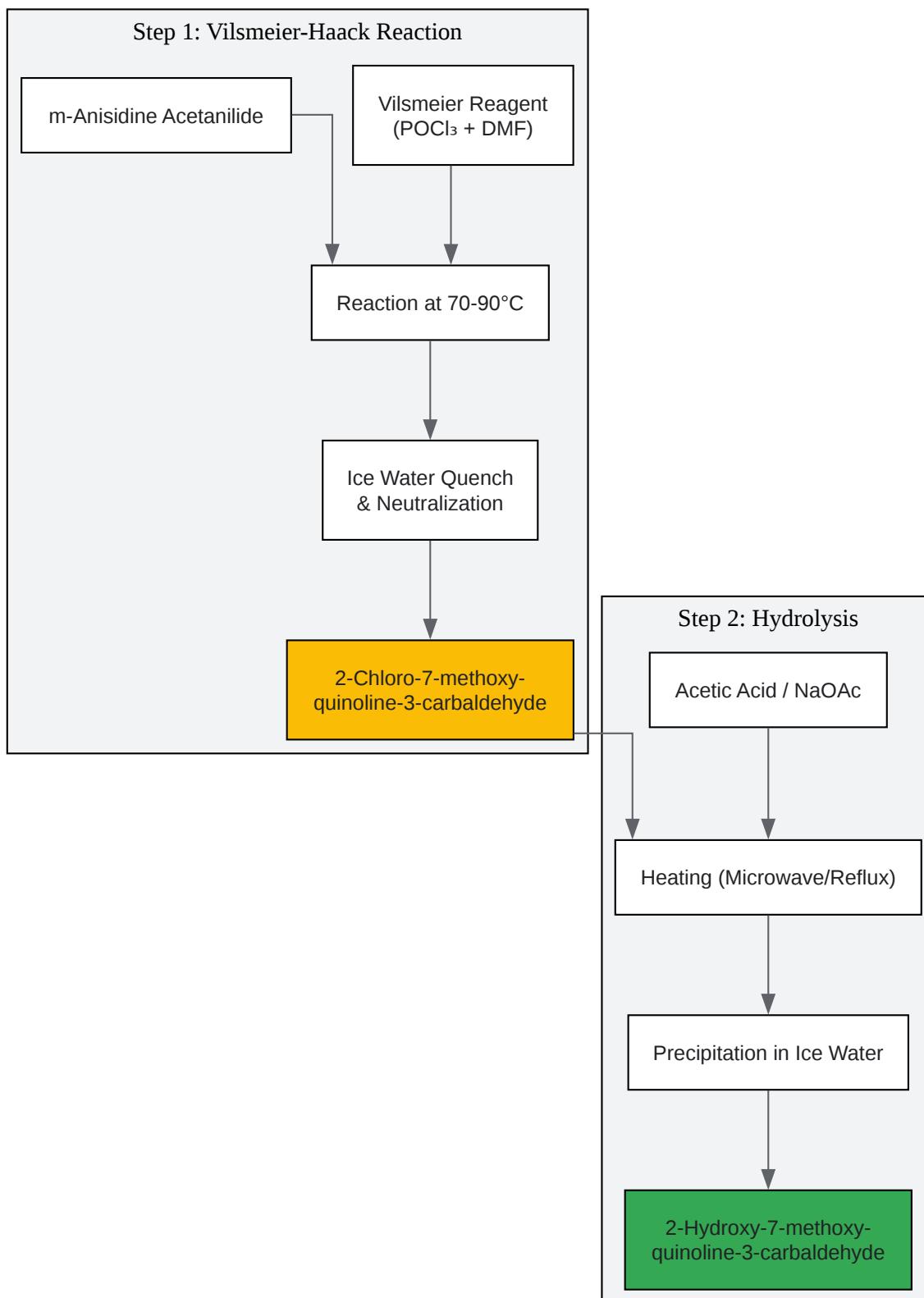
Table 2: Crystallographic Data for a Structurally Related Compound: 7-Methoxy-2-phenylquinoline-3-carbaldehyde

Note: This data provides insight into the potential for π - π stacking interactions, which are crucial for the assembly of organic materials.

Parameter	Value	Reference
Crystal System	Triclinic	[2]
Space Group	P-1	[2]
Dihedral Angle (Phenyl to Quinoline)	43.53 (4) $^{\circ}$	[2]
π - π Stacking Distance	3.6596 (17) Å to 4.0726 (18) Å	[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde


The synthesis of the target molecule can be achieved via a two-step process starting from a substituted acetanilide, proceeding through a Vilsmeier-Haack reaction to form the 2-chloro intermediate, followed by acid-catalyzed hydrolysis.

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

- **Reagent Preparation:** In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3 , 1.5 to 3 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 5°C. Stir the mixture for an additional 30-60 minutes at this temperature to form the Vilsmeier reagent.^[3]
- **Reactant Addition:** Add m-anisidine-derived acetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-90°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
- **Precipitation:** Neutralize the solution with a cold aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the crude 2-chloro-7-methoxyquinoline-3-carbaldehyde.
- **Purification:** Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent like ethyl acetate.

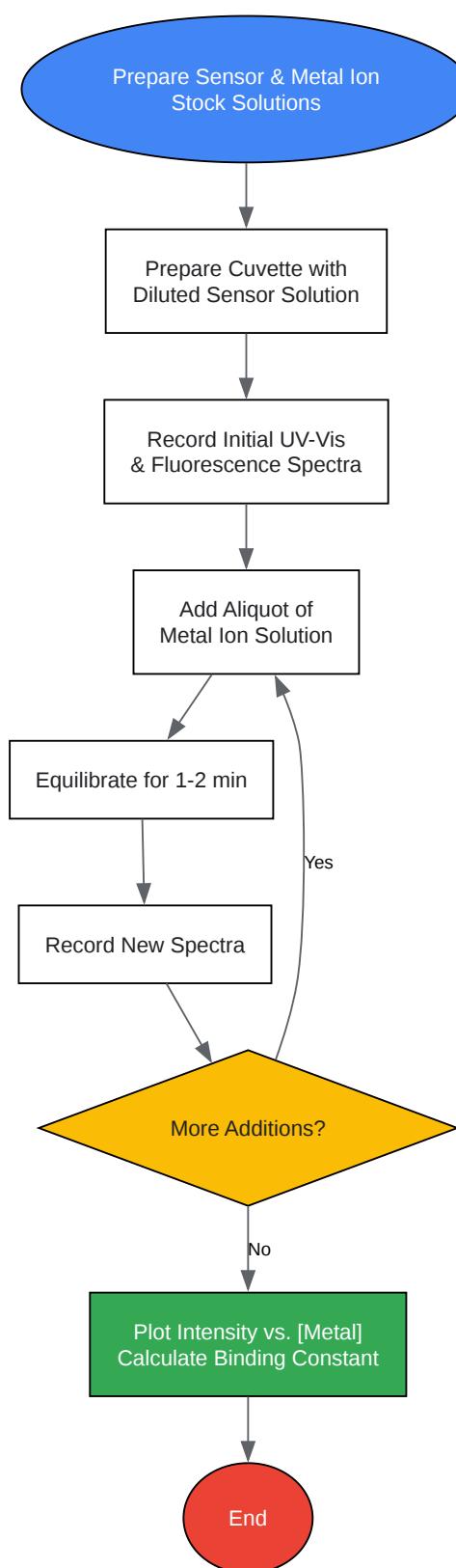
Step 2: Hydrolysis to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

- Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) obtained from Step 1 in acetic acid.
- Hydrolysis: Add sodium acetate (as a catalyst) and heat the mixture under microwave irradiation (e.g., at 320 W) or conventional reflux until TLC indicates the consumption of the starting material.^[4]
- Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.
- Purification: Filter the solid, wash thoroughly with water to remove acetic acid, and dry. The final product, **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde**, can be further purified by column chromatography on silica gel or by recrystallization.

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde**.

Potential Applications in Materials Science


Application 1: Fluorescent Chemosensors

The quinoline core is inherently fluorescent, and the presence of hydroxyl and aldehyde groups provides potential coordination sites for metal ions. The binding of an analyte can modulate the fluorescence properties of the molecule, enabling its use as a "turn-on" or "turn-off" sensor.

Protocol 2: Screening for Metal Ion Sensing

- Stock Solution Preparation: Prepare a stock solution of **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile. Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., Fe^{3+} , Cu^{2+} , Zn^{2+} , Hg^{2+}) in deionized water or the same organic solvent.
- Titration Experiment:
 - In a series of cuvettes, place a fixed amount of the sensor stock solution and dilute with the chosen solvent to a final concentration of 10-20 μM .
 - Record the initial UV-Vis absorption and fluorescence emission spectra of the sensor solution. The excitation wavelength should be determined from the absorption maximum.
 - Add incremental amounts of a metal ion stock solution (e.g., 0.1, 0.2, 0.5, 1.0... equivalents) to the cuvettes.
 - After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.
 - Record the UV-Vis and fluorescence spectra after each addition.
- Data Analysis:
 - Plot the change in absorbance or fluorescence intensity at the emission maximum against the concentration of the metal ion.
 - Observe any colorimetric changes under visible and UV light.

- Calculate the binding constant (Ka) using a suitable model (e.g., Benesi-Hildebrand plot) if a clear binding isotherm is observed.
- Selectivity Test: Repeat the experiment with a range of different metal ions at a fixed concentration (e.g., 2 equivalents) to determine the selectivity of the sensor.

[Click to download full resolution via product page](#)

Experimental workflow for screening the metal ion sensing capabilities.

Application 2: Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are known for their electroluminescent properties and good thermal stability, making them candidates for use in OLEDs either as emissive materials or host materials. The aldehyde group can be used to synthesize more complex, conjugated molecules with tailored electronic properties.

Protocol 3: Fabrication and Characterization of a Simple OLED Device

- Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
- Thin Film Deposition:
 - Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber ($<10^{-6}$ Torr).
 - Deposit the following layers sequentially onto the ITO substrate:
 - Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN.
 - Hole Transport Layer (HTL): e.g., 40 nm of TAPC.
 - Emissive Layer (EML): Deposit **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** (or a derivative) as a guest material doped into a suitable host material (e.g., 5-10% dopant in a CBP host). The thickness would typically be 20-30 nm.
 - Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
 - Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).
 - Cathode: Deposit a 100 nm layer of Aluminum (Al) as the top electrode.
- Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

- Characterization:
 - Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
 - Record the electroluminescence (EL) spectrum at different operating voltages.
 - Calculate the device performance metrics, including turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Disclaimer: The application notes and protocols provided are based on the chemical properties of the target molecule and established methodologies for structurally related compounds. These should be considered as starting points for experimental design. Researchers should conduct a thorough literature search and risk assessment before commencing any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in materials science applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010043#2-hydroxy-7-methoxyquinoline-3-carbaldehyde-in-materials-science-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com